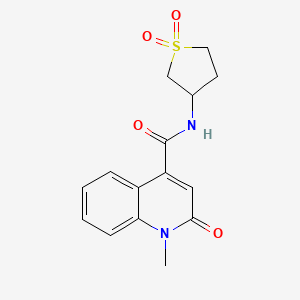![molecular formula C24H25N5O2 B11134104 (1-butyl-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-[(4-methylphenyl)methyl]carboxamide](/img/structure/B11134104.png)
(1-butyl-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-[(4-methylphenyl)methyl]carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The butyl group (C4H9) can be introduced via nucleophilic substitution or addition reactions.
- The carboxamide group (CONH2) can be added through amide formation, typically using acyl chlorides or anhydrides.
Final Steps:
- Cyclization or oxidation steps may be necessary to form the final compound.
Preparation Methods
The synthetic routes for this compound are not widely documented, but we can infer some possibilities based on related structures. Here are potential steps:
-
Construction of the Pyridine-Pyrimidine Core:
- One approach could involve the condensation of a pyridine derivative with a pyrimidine precursor. For instance, a 1,6-dihydropyridine could react with a pyrimidine ring to form the core structure.
- Reaction conditions would likely involve heating under reflux with appropriate catalysts.
Chemical Reactions Analysis
The compound may undergo various reactions:
Oxidation: Oxidation of the imino group could lead to the corresponding oxo compound.
Reduction: Reduction of the oxo group could regenerate the imino group.
Substitution: The butyl group could be substituted with other alkyl or aryl groups.
Hydrolysis: The carboxamide group may hydrolyze under acidic or basic conditions.
Common reagents and conditions would depend on the specific reaction. Major products would vary based on the reaction type.
Scientific Research Applications
Medicinal Chemistry: Investigating its anti-cancer, anti-microbial, or anti-inflammatory properties.
Biological Studies: Assessing its effects on cell biology, enzymatic pathways, or receptors.
Industry: Possible use as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains speculative due to limited data. it likely interacts with cellular targets (e.g., enzymes, receptors) to exert its effects. Further studies are needed to elucidate this.
Comparison with Similar Compounds
Remember that research in this area is ongoing, and more data may emerge over time
Properties
Molecular Formula |
C24H25N5O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
7-butyl-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H25N5O2/c1-3-4-12-29-21(25)18(23(30)26-15-17-10-8-16(2)9-11-17)14-19-22(29)27-20-7-5-6-13-28(20)24(19)31/h5-11,13-14,25H,3-4,12,15H2,1-2H3,(H,26,30) |
InChI Key |
ZSQWZJCMUDTILS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)C)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 4-(4-{[(2-methoxyphenoxy)acetyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11134026.png)
![3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11134032.png)
![5-[(4-ethoxyphenyl)amino]-2-{(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11134046.png)
![(1-{[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B11134054.png)

![3-(3-bromobenzyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11134063.png)
![3-[(4-chloro-3-nitrophenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B11134071.png)
![4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-methylisoquinolin-1(2H)-one](/img/structure/B11134077.png)
![4-(2-pyrimidinylamino)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide](/img/structure/B11134081.png)
![2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide](/img/structure/B11134082.png)
![Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate](/img/structure/B11134088.png)


![4-{[4-(benzyloxy)phenyl]carbonyl}-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11134098.png)
